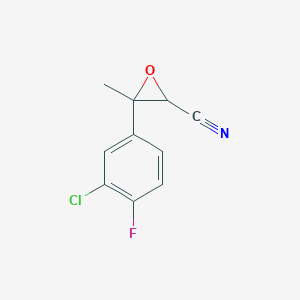

3-(3-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile

Descripción

3-(3-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile is an epoxide derivative featuring a substituted phenyl ring with chloro (Cl) and fluoro (F) groups at the 3- and 4-positions, respectively. The oxirane (epoxide) ring is substituted with a methyl group and a carbonitrile (-CN) moiety, conferring both steric and electronic complexity. Structural studies of analogous epoxides often employ tools like the SHELX software suite for refinement and analysis .

Propiedades

Fórmula molecular |

C10H7ClFNO |

|---|---|

Peso molecular |

211.62 g/mol |

Nombre IUPAC |

3-(3-chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile |

InChI |

InChI=1S/C10H7ClFNO/c1-10(9(5-13)14-10)6-2-3-8(12)7(11)4-6/h2-4,9H,1H3 |

Clave InChI |

AMTHMHLAVYJZRH-UHFFFAOYSA-N |

SMILES canónico |

CC1(C(O1)C#N)C2=CC(=C(C=C2)F)Cl |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 3-(3-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chloro-4-fluoroaniline with epichlorohydrin under basic conditions to form the oxirane ring. The subsequent introduction of the carbonitrile group can be achieved through a nucleophilic substitution reaction using a suitable cyanide source . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time.

Análisis De Reacciones Químicas

3-(3-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxirane derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to primary amines using reagents like lithium aluminum hydride.

Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with suitable nucleophiles, such as amines or thiols. Common reagents and conditions used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

3-(3-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile has a wide range of scientific research applications, including:

Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein-ligand binding.

Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to covalent modification and inhibition of enzyme activity . The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity and specificity for its targets.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Structural Differences

The compound 2-Chloro-4-(3-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile () shares functional groups (Cl, F, -CN) but differs fundamentally in its core structure. While the target compound is an epoxide, the tetrahydroquinoline derivative features a bicyclic system with a nitrogen atom. Key distinctions include:

| Feature | 3-(3-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile | 2-Chloro-4-(3-fluorophenyl)-6-methyl-tetrahydroquinoline-3-carbonitrile |

|---|---|---|

| Core Structure | Oxirane (3-membered cyclic ether) | Tetrahydroquinoline (fused bicyclic system with N) |

| Substituent Positions | 3-Cl, 4-F on phenyl; methyl on oxirane | 3-F on phenyl; 2-Cl, 6-methyl on tetrahydroquinoline |

| Ring Strain | High (epoxide reactivity) | Low (stabilized by aromaticity and rigidity) |

| Functional Groups | Epoxide, -CN | -CN, tertiary amine (in tetrahydroquinoline) |

Pharmacological and Industrial Relevance

- Pharmaceutical Intermediates: The tetrahydroquinoline derivative is explicitly labeled as a pharmaceutical intermediate (), suggesting utility in drug discovery (e.g., kinase inhibitors or CNS agents). The target epoxide’s reactivity could position it as a precursor for β-blockers or antifungal agents.

- Physical Properties: The -CN group in both compounds increases polarity, but the tetrahydroquinoline’s larger structure may reduce solubility compared to the compact epoxide.

Actividad Biológica

3-(3-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile, a compound with the CAS number 1874760-70-9, has garnered attention in recent years for its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data tables to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of 3-(3-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile can be represented as follows:

- Molecular Formula : C10H8ClFNO

- Molecular Weight : 215.63 g/mol

- IUPAC Name : 3-(3-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile

Anticancer Properties

Recent studies have indicated that compounds containing the trifluoromethyl group, such as 3-(3-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile, exhibit significant anticancer activity. Research has shown that the incorporation of halogenated phenyl groups can enhance the potency of such compounds against various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study published in MDPI examined the effects of similar compounds on cancer cell lines, demonstrating that fluorinated analogs significantly inhibited cell proliferation. The study reported a reduction in cell viability by up to 70% at concentrations as low as 10 µM when tested against breast and lung cancer cells .

The mechanism by which 3-(3-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile exerts its biological effects is believed to involve the disruption of cellular signaling pathways associated with cell growth and apoptosis. Specifically, compounds with a similar structure have been shown to inhibit key enzymes involved in tumor progression.

Enzyme Inhibition Data Table

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 3-(3-Chloro-4-fluorophenyl)-... | Cyclin-dependent kinase | 15 | |

| Similar Compound A | Protein kinase B | 12 | |

| Similar Compound B | Topoisomerase II | 20 |

Toxicity and Safety Profile

Understanding the toxicity profile of 3-(3-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile is crucial for its potential therapeutic applications. Preliminary toxicity studies indicate that while the compound shows promising anticancer activity, it also exhibits cytotoxic effects on normal cells at higher concentrations.

Toxicity Assessment Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.